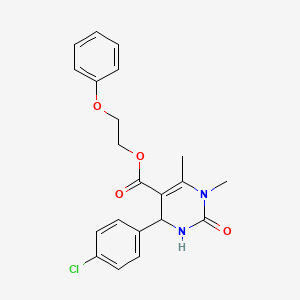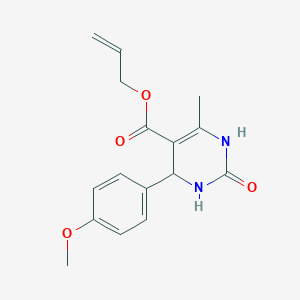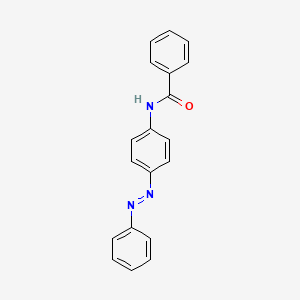![molecular formula C18H19F6N5O B11697298 4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methylphenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11697298.png)
4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methylphenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methylphenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine is a complex organic compound that features a triazine ring substituted with a piperidine group, a methylphenyl group, and a hexafluoropropyl ether group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methylphenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Piperidine Group: The piperidine group is introduced via nucleophilic substitution reactions.
Attachment of the Methylphenyl Group: The methylphenyl group is attached through electrophilic aromatic substitution.
Incorporation of the Hexafluoropropyl Ether Group: This step involves the reaction of the triazine derivative with 1,1,1,3,3,3-hexafluoropropan-2-ol under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and methylphenyl groups.
Reduction: Reduction reactions can target the triazine ring and the piperidine group.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the triazine ring and the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound may be used as a probe or ligand in studies involving enzyme interactions and receptor binding. Its fluorinated group enhances its stability and bioavailability.
Medicine
Potential medicinal applications include its use as a pharmacophore in drug design. The compound’s structure can be modified to enhance its therapeutic properties.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and resistance to degradation.
作用機序
The mechanism of action of 4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methylphenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The hexafluoropropyl ether group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The triazine ring can form hydrogen bonds and π-π interactions with proteins and nucleic acids, influencing their function.
類似化合物との比較
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A solvent with similar fluorinated groups, used in various chemical reactions.
Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite: Another compound with hexafluoropropyl groups, used as a reagent in organic synthesis.
Uniqueness
The uniqueness of 4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methylphenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine lies in its combination of a triazine ring with a piperidine group and a hexafluoropropyl ether group. This combination imparts unique chemical properties, such as enhanced stability, lipophilicity, and the ability to form diverse interactions with biological targets.
特性
分子式 |
C18H19F6N5O |
|---|---|
分子量 |
435.4 g/mol |
IUPAC名 |
4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-N-(4-methylphenyl)-6-piperidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C18H19F6N5O/c1-11-5-7-12(8-6-11)25-14-26-15(29-9-3-2-4-10-29)28-16(27-14)30-13(17(19,20)21)18(22,23)24/h5-8,13H,2-4,9-10H2,1H3,(H,25,26,27,28) |
InChIキー |
NVOXLYKXJVZOIE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)OC(C(F)(F)F)C(F)(F)F)N3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11697215.png)

![N-(naphthalen-1-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11697224.png)
![(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(naphthalen-2-yl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11697228.png)
![4,4'-[(3-bromo-4-hydroxy-5-methoxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B11697236.png)
![3-bromo-N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11697247.png)

![N'-[(2-chlorophenyl)carbonyl]-3,4-dimethoxybenzohydrazide](/img/structure/B11697256.png)
![3-bromo-N-(propan-2-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11697264.png)


![3-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,2,4-triazin-5(4H)-one](/img/structure/B11697312.png)
![2-{(2E)-2-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoic acid](/img/structure/B11697317.png)
![5-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11697321.png)
